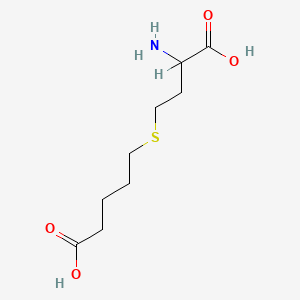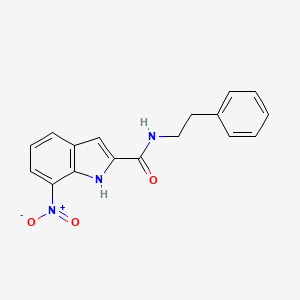
7-nitro-N-phenethyl-1H-indole-2-carboxamide
Übersicht
Beschreibung
CCT129957 is a potent inhibitor of phospholipase C-γ (PLC-γ), an enzyme involved in various cellular processes, including cell motility, invasion, and tumorigenesis. This compound is an indole derivative and has shown significant potential in cancer research due to its ability to inhibit PLC-γ activity .
Wissenschaftliche Forschungsanwendungen
CCT129957 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phospholipase C-γ and its effects on cellular processes.
Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
Industry: Potential applications in the development of new therapeutic agents targeting phospholipase C-γ.
Zukünftige Richtungen
The future directions for the study of 7-nitro-N-phenethyl-1H-indole-2-carboxamide and other indole derivatives include further investigation of their synthetic strategies, mechanisms of action, and potential applications in pharmacological compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCT129957 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of CCT129957 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
CCT129957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole core.
Substitution: Substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the indole ring .
Wirkmechanismus
CCT129957 exerts its effects by inhibiting the activity of phospholipase C-γ. This enzyme is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). By inhibiting this pathway, CCT129957 reduces the release of calcium ions from intracellular stores, thereby affecting various cellular processes such as cell motility and invasion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
U73122: Another phospholipase C inhibitor, but with a different chemical structure.
Edelfosine: A phospholipid analog that also inhibits phospholipase C activity.
Neomycin: An aminoglycoside antibiotic that can inhibit phospholipase C activity.
Uniqueness
CCT129957 is unique due to its high potency and specificity for phospholipase C-γ. Its indole-based structure allows for effective inhibition of the enzyme, making it a valuable tool in cancer research and other scientific studies .
Eigenschaften
IUPAC Name |
7-nitro-N-(2-phenylethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(20(22)23)16(13)19-14/h1-8,11,19H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJRTJBOJFUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



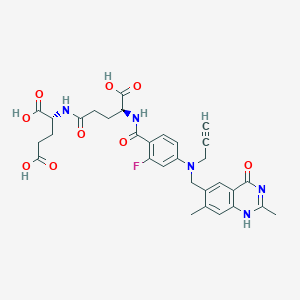

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
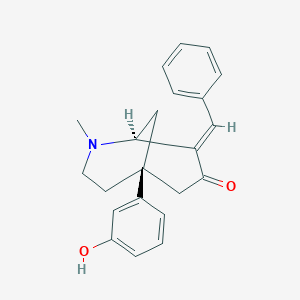
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
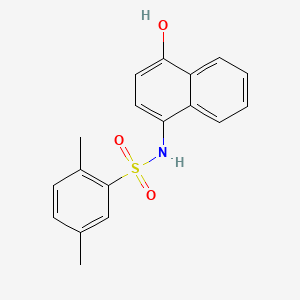
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
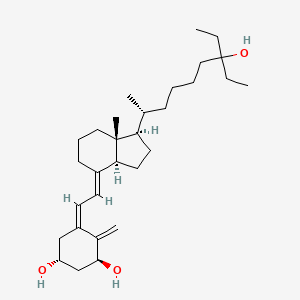


![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
